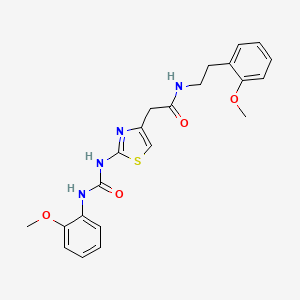
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TFB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves its ability to bind to and inhibit specific proteins and enzymes involved in disease pathways. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of mTOR, a protein involved in cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have specific biochemical and physiological effects in cancer cells. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of specific enzymes involved in cancer cell survival, leading to increased cell death.
実験室実験の利点と制限
One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in lab experiments is its ability to selectively target specific proteins and enzymes involved in disease pathways. This allows for more precise and targeted studies, leading to a better understanding of disease mechanisms. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide research. One direction is the development of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a cancer therapy, either alone or in combination with other therapies. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide could be studied for its potential applications in other diseases, such as neurodegenerative diseases or inflammatory disorders. Further research is needed to fully understand the potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in scientific research.
合成法
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-1,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a white solid. The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been optimized and can be performed on a large scale, making it a viable option for research applications.
科学的研究の応用
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in targeting specific proteins and enzymes involved in disease pathways, such as the mTOR pathway.
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-9-11(20-21(10)2)7-8-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRDVXVGWRHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2933123.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide](/img/structure/B2933124.png)





![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)

